cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-5-10(4,13)6-7/h7,13H,5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBARZYXJRKEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101140484 | |

| Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-12-7 | |

| Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Cyclobutane Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems have garnered significant attention for their ability to confer unique three-dimensional topologies upon drug candidates. cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a key building block, has emerged as a compound of considerable interest. Its rigid cyclobutane core, coupled with strategically placed functional groups, offers a versatile platform for the synthesis of complex and biologically active molecules. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and critical applications in drug development, particularly in the realm of central nervous system (CNS) disorders.[1]

The structure of this compound allows for selective functionalization, a crucial attribute in the development of drug candidates with enhanced metabolic stability and binding affinity.[1] Its utility is particularly noted in the construction of constrained peptidomimetics and in the exploration of structure-activity relationships of cyclic beta-amino acid derivatives.[1]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The pertinent data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1363381-12-7 | [2][3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [1] |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

| MDL Number | MFCD20926191 | [1][2] |

| SMILES | CC(C)(C)OC(=O)N[C@H]1C--INVALID-LINK--(O)C1 | [2] |

Chemical Structure and Stereochemistry

The defined stereochemistry of this compound is a critical feature that influences its interactions in chiral environments, a common scenario in biological systems.

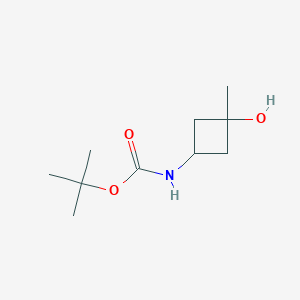

Caption: Chemical structure of this compound.

Synthesis Pathway: A Proposed Retrosynthetic Approach

While specific, detailed, and publicly available protocols for the synthesis of this compound are not abundant in the literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A logical approach would involve the diastereoselective reduction of a corresponding ketone precursor.

Caption: Proposed synthetic workflow for this compound.

Conceptual Experimental Protocol:

-

Synthesis of 3-(tert-butoxycarbonylamino)-3-methylcyclobutan-1-one: To a solution of 3-methylenecyclobutan-1-one in a suitable aprotic solvent (e.g., THF, DCM), tert-butyl carbamate is added in the presence of a suitable base (e.g., DBU, Et₃N) to facilitate the Michael addition. The reaction is monitored by TLC or LC-MS for completion. Upon completion, the reaction mixture is worked up using standard aqueous extraction procedures and the crude product is purified by column chromatography.

-

Diastereoselective Reduction: The resulting ketone is dissolved in a protic solvent (e.g., MeOH, EtOH) and cooled to 0 °C. A reducing agent, such as sodium borohydride, is added portion-wise. The choice of solvent and temperature is critical to influence the stereochemical outcome of the reduction, favoring the formation of the cis isomer. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Final purification is achieved by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The unique structural features of this compound make it an attractive building block for the synthesis of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5][6][7] The cyclobutane scaffold can serve as a rigid core to which pharmacophoric elements can be attached with precise spatial orientation, leading to potent and selective inhibitors.

A notable example is its potential application in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[4][6][8]

Illustrative Application: Synthesis of a BTK Inhibitor Core

The following diagram illustrates a conceptual pathway for the incorporation of the title compound into a hypothetical BTK inhibitor.

Caption: Conceptual workflow for the synthesis of a BTK inhibitor.

This pathway highlights the utility of the two key functional groups: the hydroxyl group can be activated and displaced by a nucleophilic heterocycle, a common feature in many kinase inhibitors, while the Boc-protected amine can be deprotected to allow for the introduction of a Michael acceptor "warhead" for covalent binding to the target kinase.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on general safety protocols for carbamate compounds.[9][10][11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[9]

-

Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area with copious amounts of water.[11] Do not ingest. If swallowed, seek immediate medical attention.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[13]

Conclusion: A Building Block with Significant Potential

This compound represents a valuable and versatile building block for the modern medicinal chemist. Its rigid, three-dimensional structure and strategically positioned functional groups provide a powerful tool for the design and synthesis of novel therapeutics with improved pharmacological profiles. As the demand for innovative drug candidates continues to grow, particularly in challenging therapeutic areas like CNS disorders and oncology, the importance of such well-defined and functionalized scaffolds is poised to increase. Further exploration of the synthetic utility of this compound will undoubtedly unlock new avenues for the development of the next generation of medicines.

References

- 1. This compound [myskinrecipes.com]

- 2. 1stsci.com [1stsci.com]

- 3. 1363381-12-7|this compound|BLD Pharm [bldpharm.com]

- 4. In This Issue, Volume 8, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. coolingtowerchemicals.com [coolingtowerchemicals.com]

- 12. chemos.de [chemos.de]

- 13. agilent.com [agilent.com]

Elucidating the Molecular Architecture of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: An In-depth Technical Guide

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical framework for the structural elucidation of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a compound of interest in medicinal chemistry due to its constrained cyclobutane core and functional group array. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the principles of scientific integrity, experimental causality, and authoritative grounding. We will explore a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, complemented by computational modeling to achieve an unambiguous structural assignment.

Introduction: The Significance of Stereochemistry in Drug Design

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a rigid framework that can orient substituents in well-defined spatial arrangements. The cis stereochemistry of the substituents on the cyclobutane ring of the title compound, coupled with a tertiary alcohol and a bulky tert-butyl carbamate protecting group, presents a unique conformational landscape. Understanding this precise architecture is paramount, as even subtle changes in stereochemistry can profoundly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide will walk through the logical progression of experiments and data interpretation required to confirm the constitution and configuration of this compound.

The Analytical Blueprint: A Multi-pronged Approach to Structure Verification

-

Connectivity and Stereochemistry: Primarily determined by a suite of high-resolution NMR experiments.

-

Molecular Mass and Fragmentation: Confirmed through mass spectrometry.

-

Functional Group Identification: Corroborated by infrared spectroscopy.

This experimental workflow is designed to be systematic and efficient, ensuring that each step builds upon the last to construct a complete and accurate molecular picture.

Caption: A logical workflow for the comprehensive structural elucidation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Investigation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[1][2] It provides information on the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

The initial step in NMR analysis is the acquisition of ¹H and ¹³C spectra. These experiments provide a census of the proton and carbon environments within the molecule.

-

¹H NMR: The proton spectrum will reveal the number of distinct proton signals, their integration (relative number of protons), chemical shift (electronic environment), and multiplicity (spin-spin coupling with neighboring protons). For this compound, we anticipate distinct signals for the carbamate N-H, the cyclobutane methylene and methine protons, the methyl group, and the tert-butyl group. The cis relationship of the substituents is expected to influence the chemical shifts and coupling constants of the cyclobutane ring protons.[1][3]

-

¹³C NMR: The carbon spectrum will show the number of unique carbon environments. Key signals will correspond to the carbamate carbonyl, the quaternary carbon of the tert-butyl group, the carbons of the cyclobutane ring (including the hydroxyl- and carbamate-bearing carbons), and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbamate N-H | ~5.0-6.0 (broad) | - |

| Cyclobutane CH-N | ~3.8-4.2 | ~45-55 |

| Cyclobutane CH₂ | ~1.8-2.5 | ~30-40 |

| Hydroxyl O-H | ~1.5-2.5 (broad) | - |

| Methyl C-CH₃ | ~1.2-1.4 | ~25-35 |

| tert-Butyl C(CH₃)₃ | ~1.4-1.5 | ~28-30 |

| tert-Butyl C(CH₃)₃ | - | ~78-82 |

| Carbamate C=O | - | ~155-157 |

| Cyclobutane C-OH | - | ~65-75 |

Note: These are estimated chemical shift ranges based on analogous structures and may vary depending on the solvent and other experimental conditions.[4][5][6][7][8]

Two-Dimensional (2D) NMR: Establishing Connectivity

While 1D NMR provides a list of ingredients, 2D NMR provides the recipe for how they are connected.[9][10]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[11] We expect to see correlations between the N-H and the adjacent cyclobutane methine proton, as well as among the protons on the cyclobutane ring, establishing the spin system of the four-membered ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.[11][12] It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the cyclobutane proton signals to their respective carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds.[11][12] This is crucial for piecing together the molecular fragments. Key expected correlations include:

-

The tert-butyl protons to the quaternary carbon and the carbamate carbonyl carbon.

-

The methyl protons to the hydroxyl-bearing quaternary carbon of the cyclobutane ring.

-

The cyclobutane protons to neighboring carbons within the ring and to the carbamate carbonyl.

-

Caption: Integration of 1D and 2D NMR data to build the molecular structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.[13]

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) will be used to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula, providing a fundamental check of the compound's identity.

-

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns. For carbamates, common fragmentation pathways include the loss of the tert-butyl group as isobutylene (-56 Da) and the loss of the entire Boc group. The fragmentation of the cyclobutane ring can also provide structural information.[14][15][16][17]

Table 2: Expected Mass Spectrometry Data

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 216.1594 | Protonated molecular ion |

| [M+Na]⁺ | 238.1414 | Sodiated adduct |

| [M-C₄H₈]⁺ | 160.0968 | Loss of isobutylene |

| [M-Boc+H]⁺ | 116.0964 | Loss of the Boc group |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]

-

Characteristic Absorptions: For this compound, we expect to see characteristic vibrational bands corresponding to:

-

O-H stretch: A broad absorption in the range of 3200-3600 cm⁻¹ from the hydroxyl group.

-

N-H stretch: A moderate absorption around 3300-3500 cm⁻¹ from the carbamate.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the alkyl C-H bonds.

-

C=O stretch: A strong absorption around 1680-1720 cm⁻¹ from the carbamate carbonyl group.

-

C-O stretch: An absorption in the 1050-1150 cm⁻¹ region from the alcohol C-O bond.

-

The presence of these bands provides confirmatory evidence for the key functional groups in the molecule.[19][20]

Computational Chemistry: Corroborating the Experimental Data

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to complement experimental data.[21][22][23][24][25]

-

Conformational Analysis: The low-energy conformations of the molecule can be calculated to understand its preferred three-dimensional shape.

-

NMR Chemical Shift Prediction: By performing calculations on the optimized geometry, it is possible to predict the ¹H and ¹³C NMR chemical shifts.[21][22][23] Comparing these predicted values with the experimental data can provide strong support for the proposed structure and stereochemistry.

Experimental Protocols

NMR Sample Preparation

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[28][29][30]

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[27]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[29]

-

Transfer the filtered solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[26][28][29]

-

Cap the NMR tube securely.

Mass Spectrometry Sample Preparation

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[31]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[31]

-

If necessary, add a small amount of an acid (e.g., formic acid) or base to promote ionization in positive or negative mode, respectively.

-

Transfer the final solution to an appropriate autosampler vial for analysis.[31]

FTIR Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the background spectrum of the empty, clean crystal.

-

Collect the sample spectrum.

Conclusion

The structural elucidation of this compound requires a meticulous and integrated analytical strategy. By combining the detailed connectivity and stereochemical information from 1D and 2D NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group confirmation from IR spectroscopy, a complete and unambiguous picture of the molecule can be assembled. The further corroboration of this data with computational predictions provides the highest level of confidence in the final structural assignment. This guide outlines a robust, self-validating workflow that embodies the principles of scientific rigor essential for modern chemical research and drug development.

References

- 1. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 27. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 28. organomation.com [organomation.com]

- 29. publish.uwo.ca [publish.uwo.ca]

- 30. depts.washington.edu [depts.washington.edu]

- 31. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Spectroscopic Data for cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: A Technical Guide

Introduction

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate is a key building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the presence of a protected amine (Boc-carbamate) and a tertiary alcohol, provides a unique three-dimensional structure that is of significant interest for the synthesis of novel therapeutic agents.[1] The stereochemistry and functional group arrangement allow for precise molecular scaffolding, making it a valuable intermediate in the development of compounds targeting a range of biological pathways. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, quality control, and successful application in complex synthetic routes.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is intended to serve as a comprehensive reference for researchers, scientists, and drug development professionals.

Molecular Structure and Key Spectroscopic Features

The structure of this compound (CAS Number: 1363381-12-7), with a molecular formula of C₁₀H₁₉NO₃ and a molecular weight of approximately 201.27 g/mol , dictates its characteristic spectroscopic signatures. The key structural elements to be identified are:

-

Cyclobutane Ring Protons: The protons on the four-membered ring will exhibit complex splitting patterns due to their rigid arrangement and cis-stereochemistry.

-

Tert-butyl Group: A prominent singlet in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR spectrum.

-

Carbamate Group: The N-H proton may be observable in the ¹H NMR spectrum, and the carbonyl (C=O) group will produce a strong absorption in the IR spectrum.

-

Tertiary Alcohol: The O-H proton may be visible in the ¹H NMR spectrum, and a characteristic O-H stretching band will be present in the IR spectrum.

-

Methyl Group: A singlet in the ¹H NMR spectrum corresponding to the methyl group on the cyclobutane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR data for the title compound.

¹H NMR Spectroscopy

Hypothetical Data Table:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | br s | 1H | N-H (carbamate) |

| ~3.8 - 4.0 | m | 1H | CH-N |

| ~2.2 - 2.4 | m | 2H | CH₂ (cyclobutane) |

| ~1.8 - 2.0 | m | 2H | CH₂ (cyclobutane) |

| ~2.0 | s | 1H | O-H |

| 1.45 | s | 9H | C(CH₃)₃ |

| 1.30 | s | 3H | CH₃-C-O |

Interpretation and Rationale:

The ¹H NMR spectrum is dominated by the large singlet of the tert-butyl group at approximately 1.45 ppm. The protons on the cyclobutane ring are expected to be diastereotopic and will appear as complex multiplets in the region of 1.8-2.4 ppm. The proton attached to the nitrogen-bearing carbon (CH-N) is expected to be downfield due to the electron-withdrawing effect of the nitrogen and will likely appear as a multiplet around 3.8-4.0 ppm. The N-H proton of the carbamate and the O-H proton of the alcohol are expected to be broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration. The methyl group attached to the quaternary carbon of the cyclobutane ring should appear as a singlet around 1.30 ppm.

¹³C NMR Spectroscopy

Hypothetical Data Table:

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C=O (carbamate) |

| ~79 | C(CH₃)₃ |

| ~70 | C-OH (cyclobutane) |

| ~50 | CH-N (cyclobutane) |

| ~40 | CH₂ (cyclobutane) |

| ~28.5 | C(CH₃)₃ |

| ~25 | CH₃-C-O |

Interpretation and Rationale:

The ¹³C NMR spectrum will clearly show the carbonyl carbon of the carbamate group at the most downfield position (~156 ppm). The quaternary carbon of the tert-butyl group is expected around 79 ppm. The carbon bearing the hydroxyl group (C-OH) on the cyclobutane ring will be in the range of 70 ppm, while the carbon attached to the nitrogen (CH-N) will be around 50 ppm. The cyclobutane methylene carbons (CH₂) are expected to appear around 40 ppm. The three equivalent methyl carbons of the tert-butyl group will give a strong signal at approximately 28.5 ppm, and the methyl group on the cyclobutane ring will be observed around 25 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Hypothetical Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend (carbamate) |

| ~1170 | Strong | C-O stretch |

Interpretation and Rationale:

The IR spectrum will be characterized by a broad, strong absorption band around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. The N-H stretching of the carbamate will appear as a medium intensity band around 3350 cm⁻¹. Strong C-H stretching vibrations from the aliphatic parts of the molecule will be observed around 2970 cm⁻¹. The most intense peak in the fingerprint region will be the C=O stretching of the carbamate group, typically found around 1690 cm⁻¹. The N-H bending vibration of the carbamate is expected around 1520 cm⁻¹, and a strong C-O stretching band will be present around 1170 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 202.1438 |

| [M+Na]⁺ | 224.1257 |

| [M-H]⁻ | 200.1292 |

Data sourced from PubChem.[2]

Interpretation and Rationale:

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed in the positive mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 202.14. It is also common to observe the sodium adduct [M+Na]⁺ at m/z 224.13. In the negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 200.13. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition based on the exact mass.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI-MS system, which could be a standalone instrument or coupled to a liquid chromatograph (LC-MS).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant adducts or fragments.

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

References

A Technical Guide to the Mechanistic Implications of the cis-tert-Butyl 3-Hydroxy-3-Methylcyclobutylcarbamate Scaffold in Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate derivative, cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, has emerged as a valuable and versatile building block in modern medicinal chemistry. While not possessing a direct mechanism of action itself, its rigid, three-dimensional cyclobutane core offers unique stereochemical and conformational advantages that are exploited in the design of novel therapeutics. This guide provides an in-depth analysis of the inferred mechanisms of action for compounds derived from this scaffold. We will explore its application in the synthesis of potent anticancer agents, its role as a linker in Proteolysis Targeting Chimeras (PROTACs), and its utility in developing agents for central nervous system (CNS) disorders. The discussion is grounded in the principles of structure-activity relationships, supported by detailed experimental protocols for mechanistic validation and illustrated with logical and signaling pathway diagrams.

Introduction: The Strategic Value of the Cyclobutane Moiety

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in drug design to overcome challenges associated with metabolic instability, conformational flexibility, and off-target effects.[1] Its inherent ring strain and puckered, three-dimensional structure provide a rigid scaffold that can lock key pharmacophoric elements in a bioactive conformation, thereby enhancing binding affinity and selectivity for a specific biological target.[1]

This compound (CAS: 1363381-12-7) is a key intermediate that provides this advantageous scaffold.[2] The cis stereochemistry, combined with the hydroxyl and carbamate functionalities, allows for precise, selective modifications, making it an ideal starting point for constructing complex and potent drug candidates.[2] This guide will delve into the primary therapeutic areas where this building block has proven instrumental, elucidating the mechanisms of the final active pharmaceutical ingredients.

Inferred Mechanisms of Action from Bioactive Derivatives

The utility of the this compound scaffold is best understood by examining the mechanisms of the potent molecules synthesized from it.

Anticancer Therapeutics: Tubulin Polymerization Inhibitors

A significant application of cyclobutane scaffolds is in the development of anticancer agents that mimic the activity of natural products like combretastatin A4 (CA4). CA4 is a potent inhibitor of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[1] However, the cis-stilbene core of CA4 is prone to in vivo isomerization to the less active trans-isomer.

The cyclobutane ring in derivatives of our topic compound serves as a bioisosteric replacement for the cis-alkene in CA4, effectively locking the molecule in its active conformation.[1] This prevents isomerization and enhances metabolic stability.

Mechanism of Action:

-

Binding to Tubulin: The cyclobutane-containing CA4 analog binds to the colchicine-binding site on β-tubulin.

-

Inhibition of Polymerization: This binding event physically obstructs the assembly of αβ-tubulin heterodimers into microtubules.

-

Disruption of Microtubule Dynamics: The resulting disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[1]

Protein Degradation: PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The cyclobutane core from intermediates like tert-butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate is an ideal component for the linker domain.[3][4] Its rigidity helps to control the spatial orientation and distance between the two ligands, which is critical for the efficient formation of a ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent ubiquitination.

Mechanism of Action:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase (e.g., VHL or Cereblon).

-

Ubiquitination: The E3 ligase is brought into close proximity with the target protein, facilitating the transfer of ubiquitin molecules to the target.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC is released and can induce the degradation of another target protein molecule.

Central Nervous System (CNS) Agents and Enzyme Inhibitors

The use of this compound as an intermediate for pharmaceuticals targeting CNS disorders is frequently cited.[2][5] The cyclobutane scaffold's ability to increase sp³ character can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, which are crucial for crossing the blood-brain barrier. While specific drug examples are proprietary, the scaffold is likely used to create conformationally restricted peptidomimetics or small molecules that target CNS receptors (e.g., GPCRs, ion channels) or enzymes with high selectivity.

Furthermore, cyclobutane-containing natural products have been shown to act as enzyme inhibitors, for instance, as mechanism-based inhibitors of cytochrome P450 enzymes.[6] This suggests that synthetic derivatives could be designed to target a wide range of enzymes by presenting key interacting functional groups in a rigid, predefined orientation.

Experimental Validation of Mechanisms

A robust and self-validating experimental workflow is essential to confirm the mechanism of action for any new chemical entity derived from the title scaffold.

Workflow for a Novel Tubulin Inhibitor

Protocol: In Vitro Tubulin Polymerization Assay

This protocol is designed to quantify the effect of a test compound on the polymerization of purified tubulin.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

-

Purified tubulin (>99%)

-

Guanine triphosphate (GTP)

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)

-

Test compound (dissolved in DMSO)

-

Paclitaxel (positive control for polymerization)

-

Nocodazole (positive control for inhibition)

Procedure:

-

Prepare Reagents: Reconstitute all kit components as per the manufacturer's instructions. Prepare a stock solution of the test compound.

-

Reaction Setup: In a 96-well plate, add 5 µL of the test compound at various concentrations. Include wells for a vehicle control (DMSO), a positive control (nocodazole), and a polymerization enhancer (paclitaxel).

-

Initiate Polymerization: Add 50 µL of the tubulin/GTP solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the IC50 value for the test compound by plotting the percent inhibition against the compound concentration.

| Compound | IC50 (µM) | Maximum Inhibition (%) |

| Nocodazole | 0.3 | 95 |

| Test Compound X | 1.2 | 92 |

| Vehicle | N/A | 0 |

Protocol: Western Blot for PROTAC-Mediated Protein Degradation

This protocol validates the degradation of a target protein induced by a PROTAC.

Materials:

-

Cell line expressing the target protein

-

Test PROTAC (dissolved in DMSO)

-

MG132 (proteasome inhibitor control)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate. Once confluent, treat cells with increasing concentrations of the test PROTAC for a defined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control and a co-treatment with the PROTAC and MG132.

-

Cell Lysis: Wash cells with cold PBS and lyse with 100 µL of lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with the primary antibody for the target protein and the loading control. Subsequently, probe with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control. The degradation concentration 50 (DC50) can then be calculated.

Conclusion

This compound is a quintessential example of a modern chemical building block that enables the synthesis of structurally novel and mechanistically diverse drug candidates. Its rigid, three-dimensional scaffold is a powerful tool for medicinal chemists to enforce bioactive conformations, leading to potent tubulin polymerization inhibitors, and to construct precisely oriented PROTACs for targeted protein degradation. While the intermediate itself is not bioactive, the mechanistic principles of its derivatives are rooted in fundamental concepts of molecular recognition and cellular biology. The experimental workflows provided herein offer a clear, self-validating path to elucidate and confirm these mechanisms, underscoring the synergy between rational chemical design and rigorous biological validation in the pursuit of next-generation therapeutics.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Investigation of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate and its Derivatives

Foreword: The Strategic Value of a Unique Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is paramount. cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate emerges as a compound of significant interest, not for its intrinsic biological activity, but as a versatile synthetic intermediate.[1][2][3] Its rigid, three-dimensional cyclobutane core, combined with strategically placed functional groups—a hydroxyl moiety and a protected amine—offers a unique starting point for the synthesis of a diverse array of potential therapeutic agents.[2] This guide provides a comprehensive framework for researchers and drug development professionals to explore the biological activities of molecules derived from this promising scaffold. We will delve into the rationale behind its use, hypothesize potential therapeutic applications, and provide detailed, validated protocols for a rigorous biological evaluation.

Compound Profile and Synthetic Utility

This compound (C₁₀H₁₉NO₃, Mol. Wt. 201.26 g/mol ) is a carbamate derivative recognized for its utility as a building block in the synthesis of bioactive molecules.[1][2] Its structure allows for selective functionalization, making it a valuable asset in developing drug candidates with potentially improved metabolic stability and binding affinity.[2] The tert-butylcarbamate (Boc) protecting group provides a stable yet readily cleavable handle for subsequent synthetic transformations, while the hydroxyl group offers a key point for diversification and conjugation.

| Chemical Identifier | Value |

| IUPAC Name | cis-tert-butyl (3-hydroxy-3-methylcyclobutyl)carbamate |

| CAS Number | 1363381-12-7[2] |

| Molecular Formula | C₁₀H₁₉NO₃[2][4] |

| Molecular Weight | 201.26 g/mol [2] |

| Storage Conditions | 2-8°C, sealed, dry[2] |

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system (CNS) disorders.[2] Furthermore, its structural motifs are relevant to the construction of constrained peptidomimetics and in the exploration of structure-activity relationships (SAR) in cyclic beta-amino acid derivatives.[2] A related compound, tert-Butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate, has been identified as a PROTAC (Proteolysis Targeting Chimera) linker, highlighting the potential of this chemical class in novel therapeutic modalities.[5]

Hypothesized Biological Activities and Therapeutic Targets

While direct biological activity of the parent compound has not been extensively reported, its structural features suggest several avenues for the biological activities of its derivatives. The cyclobutane ring introduces conformational rigidity, which can be advantageous for specific binding to protein targets. The carbamate functional group is a well-established pharmacophore found in a variety of approved drugs.

Neurological Disorders

The documented use of this intermediate in the synthesis of compounds targeting CNS disorders points towards potential applications in this area.[2] Derivatives could be designed to interact with various neurological targets, including:

-

Ion Channels: The rigid scaffold could be elaborated to selectively block or modulate ion channels involved in neuronal excitability.

-

G-Protein Coupled Receptors (GPCRs): The functional groups allow for the introduction of pharmacophores that could lead to potent and selective GPCR agonists or antagonists.

-

Enzyme Inhibitors: The core structure can be functionalized to target enzymes implicated in neurodegenerative diseases, such as beta-secretase (BACE1) or cholinesterases.[6]

Oncology

The application of related structures in PROTACs suggests a potential role for derivatives in oncology.[5] By functionalizing the hydroxyl group with a ligand for an E3 ubiquitin ligase and the amine (after deprotection) with a ligand for a target protein, novel PROTACs could be synthesized to induce the degradation of oncoproteins.

Anti-inflammatory and Antimicrobial Agents

Carbamate and sulfonamide derivatives have demonstrated both anti-inflammatory and antimicrobial activities.[7] The this compound scaffold could be used to generate novel compounds for screening in these therapeutic areas.

Experimental Workflows for Biological Characterization

A systematic approach is essential for characterizing the biological activity of novel compounds derived from this compound. The following sections outline key experimental workflows.

Initial Cytotoxicity and Viability Assessment

Prior to investigating specific biological activities, it is crucial to determine the general cytotoxicity of any new derivative.

Protocol 1: MTT Assay for Cell Viability

This protocol outlines a standard procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

-

Human cell line (e.g., HEK293 for general cytotoxicity, a cancer cell line like MDA-MB-231 for oncology applications[8])

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for MTT Cell Viability Assay.

Target-Based Screening: Enzyme Inhibition Assays

Given the prevalence of carbamates as enzyme inhibitors, assessing the inhibitory activity of new derivatives against relevant enzymes is a logical next step.

Protocol 2: Cholinesterase Inhibition Assay

This colorimetric assay, based on Ellman's reagent, is suitable for screening compounds for their ability to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease.[6]

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

Test compound stock solution (10 mM in DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of the test compound dilution in Tris-HCl buffer.

-

Add 25 µL of the respective cholinesterase solution and incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC₅₀ value.

Caption: General Workflow for Enzyme Inhibition Assay.

In Vivo Efficacy Studies

For compounds that demonstrate promising in vitro activity and an acceptable safety profile, in vivo studies are the next critical step.

Protocol 3: Xenograft Mouse Model for Anti-Cancer Activity

This protocol provides a general framework for evaluating the anti-tumor efficacy of a lead compound in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Cancer cell line (e.g., MDA-MB-231)

-

Matrigel

-

Test compound formulated for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Tween 80)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI).

Concluding Remarks and Future Directions

This compound represents a valuable starting point for the development of novel therapeutics. Its unique structural features provide a foundation for creating diverse chemical libraries with the potential for a wide range of biological activities. The experimental workflows outlined in this guide offer a robust framework for the systematic evaluation of these novel derivatives, from initial in vitro screening to in vivo efficacy studies. Future research should focus on exploring the full synthetic potential of this scaffold and employing the described methodologies to identify and characterize new drug candidates with improved efficacy and safety profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H19NO3 | CID 72207356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Strategic Advantage of a Constrained Scaffold: A Technical Guide to the Therapeutic Potential of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Introduction: The Resurgence of Small Rings in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. While historically overshadowed by more flexible aliphatic and aromatic systems, strained ring systems, particularly cyclobutanes, have garnered significant attention. The unique puckered three-dimensional structure of the cyclobutane ring offers a rigid scaffold that can advantageously position pharmacophoric elements in space, reduce planarity, and enhance metabolic stability.[1][2] This conformational rigidity can lead to significant gains in potency and selectivity when incorporated into drug candidates.[3] Unlike more flexible cycloalkanes, the constrained nature of cyclobutane can lock a molecule into its most active conformation, a critical factor for optimizing interactions with biological targets.[1] This guide delves into the therapeutic potential of a specific, highly functionalized cyclobutane derivative, cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, as a strategic building block in the synthesis of next-generation therapeutics.

Molecular Profile: this compound

This compound is a bifunctional molecule that presents a unique combination of a protected amine and a tertiary alcohol on a rigid cyclobutane core. This specific arrangement of functional groups, coupled with its defined cis-stereochemistry, makes it a valuable intermediate for creating diverse and complex molecular entities.

| Chemical Properties | |

| Molecular Formula | C₁₀H₁₉NO₃[4][5][6] |

| Molecular Weight | 201.26 g/mol [4] |

| Key Functional Groups | tert-Butyloxycarbonyl (Boc)-protected amine, Tertiary hydroxyl group, cis-1,3-disubstituted cyclobutane |

| Primary Utility | Synthetic building block in medicinal chemistry and pharmaceutical development.[4][7][8] |

The Boc-protected amine offers a stable, yet readily cleavable, handle for introducing nitrogen-containing functionalities or for peptide couplings. The tertiary hydroxyl group provides a site for further derivatization, such as etherification, esterification, or substitution, allowing for the exploration of structure-activity relationships (SAR). The inherent rigidity of the cyclobutane scaffold ensures that these modifications are presented in a well-defined spatial orientation.

Therapeutic Hypotheses and Synthetic Applications

While this compound is not an active pharmaceutical ingredient in itself, its value lies in its potential as a precursor to novel drugs, particularly in areas where conformational constraint is a desirable feature.[3] Cyclobutane-containing drugs have already been successfully marketed for various indications, including oncology (e.g., Carboplatin) and infectious diseases (e.g., Boceprevir).[3] The structural features of our target compound make it particularly suitable for the development of therapeutics targeting central nervous system (CNS) disorders and as a building block for constrained peptidomimetics.[4]

Application I: Synthesis of Novel Kinase Inhibitors

Many kinase inhibitors bind to the ATP-binding pocket of their target enzyme. The introduction of a rigid cyclobutane scaffold can help to optimize the presentation of pharmacophores that interact with key residues in this pocket, potentially leading to increased potency and selectivity. The hydroxyl group of this compound can be used as an attachment point for a hinge-binding motif, while the amine, after deprotection, can be elaborated to interact with the solvent-exposed region.

-

Etherification of the Hydroxyl Group:

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of a suitable electrophile containing a hinge-binding moiety (e.g., 4-fluoro-3-nitrobenzyl bromide) (1.1 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Purify the product by column chromatography.

-

-

Boc Deprotection:

-

Dissolve the product from step 1 in a solution of 4M HCl in dioxane.

-

Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to yield the amine hydrochloride salt.

-

-

Amide Coupling:

-

To a solution of the amine salt from step 2 (1.0 eq) and a carboxylic acid containing a desired R-group (1.1 eq) in dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir at room temperature for 12-18 hours.

-

Dilute with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or preparative HPLC.

-

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. lifechemicals.com [lifechemicals.com]

- 4. This compound [myskinrecipes.com]

- 5. appretech.com [appretech.com]

- 6. This compound | C10H19NO3 | CID 72207356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive literature review of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a pivotal building block in contemporary medicinal chemistry. The unique stereochemistry and functionality of this cyclobutane derivative have positioned it as a valuable scaffold for the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS) and protein kinases. This document will delve into the strategic importance of this molecule, its synthesis with a focus on stereochemical control, its physicochemical properties, and its applications in the development of biologically active compounds. Detailed experimental protocols, mechanistic insights, and data are provided to support researchers and drug development professionals in leveraging this versatile intermediate.

Introduction: The Strategic Value of the cis-1,3-Disubstituted Cyclobutane Scaffold

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in drug design. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, enabling enhanced binding to biological targets. The cis-1,3-disubstitution pattern, in particular, offers a unique conformational constraint that can lead to improved potency and selectivity of drug candidates.[1]

This compound (Figure 1) embodies several key features that make it an attractive intermediate for pharmaceutical research. The Boc-protected amine provides a stable, yet readily deprotectable, handle for further functionalization, while the tertiary alcohol offers a site for hydrogen bonding or further chemical modification. The cis relationship between the amino and hydroxyl groups is often crucial for biological activity, particularly in the design of enzyme inhibitors where precise pharmacophore positioning is paramount.

This guide will explore the synthesis and utility of this important molecule, providing a foundation for its application in the design and discovery of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1363381-12-7 | [2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [2] |

| Molecular Weight | 201.26 g/mol | [2] |

| Appearance | White to off-white solid | Commercially available |

| Storage | 2-8°C, under inert atmosphere | Commercially available |

Spectroscopic analysis provides the definitive structural confirmation of the molecule. While detailed spectra are often proprietary to commercial suppliers, the expected resonances can be predicted based on the structure.

Expected ¹H NMR Data (CDCl₃, 300 MHz): The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.45 ppm. The methyl group on the cyclobutane ring would appear as a singlet. The protons of the cyclobutane ring will exhibit complex splitting patterns due to their rigid nature and cis relationship. A broad singlet corresponding to the carbamate N-H proton would also be present.[3][4]

Expected ¹³C NMR Data: The carbon NMR would show distinct signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the cyclobutane ring, including the tertiary alcohol carbon.[5]

Synthesis and Stereochemical Control

The synthesis of cis-1,3-disubstituted cyclobutanes with control over stereochemistry is a significant chemical challenge. The literature provides several strategies for analogous systems, which can be adapted for the preparation of this compound. A plausible and efficient synthetic approach starts from a suitable cyclobutanone precursor.

Proposed Synthetic Pathway

A logical synthetic route involves the initial formation of the Boc-protected aminocyclobutanone, followed by the stereoselective addition of a methyl group to the ketone to generate the desired cis-tertiary alcohol.

Caption: Proposed synthetic workflow for the target compound.

Key Synthetic Steps and Mechanistic Considerations

Step 1: Synthesis of 3-(tert-Butoxycarbonylamino)cyclobutan-1-one

The synthesis of the key intermediate, 3-(tert-butoxycarbonylamino)cyclobutan-1-one, can be achieved from 3-oxocyclobutanecarboxylic acid. A Curtius rearrangement is a well-established method for converting a carboxylic acid to a carbamate.[6]

-

Mechanism: The carboxylic acid is first converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate. This isocyanate is then trapped with tert-butanol to yield the Boc-protected amine.

Step 2: Stereoselective Methylation of the Ketone

The crucial step for establishing the desired cis-stereochemistry is the addition of a methyl nucleophile (e.g., methylmagnesium bromide or methyllithium) to the ketone. The stereochemical outcome of this reaction is governed by the steric hindrance of the existing Boc-amino group.

-

Rationale for cis-Selectivity: The bulky tert-butoxycarbonyl group on one face of the cyclobutane ring will direct the incoming nucleophile to the opposite, less hindered face. This results in the formation of the hydroxyl group on the same side as the Boc-amino group, leading to the desired cis product. This principle of steric-controlled nucleophilic addition is a cornerstone of stereoselective synthesis.

Detailed Experimental Protocol (Adapted from Literature)

The following is a representative, detailed protocol adapted from procedures for similar cyclobutane syntheses.[7]

Protocol: Synthesis of this compound

-

Preparation of 3-(tert-Butoxycarbonylamino)cyclobutan-1-one:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and cool to 0 °C.

-

Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) and stir at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and then heat to 80 °C for 2 hours.

-

Cool the reaction mixture and add anhydrous tert-butanol (2.0 eq). Reflux for 12 hours.

-

Cool to room temperature, wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(tert-butoxycarbonylamino)cyclobutan-1-one.

-

-

Stereoselective Methylation:

-

Dissolve 3-(tert-butoxycarbonylamino)cyclobutan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.

-

Slowly add a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Warm the mixture to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Applications in Drug Discovery

The rigid scaffold of this compound makes it a valuable building block for constraining the conformation of flexible molecules, a key strategy in enhancing binding affinity and selectivity for a biological target.

Kinase Inhibitors

The cis-1,3-disubstituted cyclobutane motif has been successfully incorporated into a novel class of kinase inhibitors. The cyclobutane ring serves as a rigid core to which pharmacophoric elements can be attached with precise stereochemical control. The cis orientation of the substituents is often essential for optimal activity, as it correctly positions the functional groups for interaction with the kinase active site.

Central Nervous System (CNS) Drug Candidates

The development of drugs targeting the CNS is particularly challenging due to the need to cross the blood-brain barrier (BBB). Small, rigid molecules with a degree of lipophilicity are often favored. The cyclobutane scaffold of the title compound provides a compact and relatively lipophilic core that can be further elaborated to generate CNS-active agents. Its utility as a building block for compounds targeting neurological pathways has been noted.[1]

Constrained Peptidomimetics and Cyclic β-Amino Acid Derivatives

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of constrained peptidomimetics and cyclic β-amino acid derivatives. These structures are designed to mimic the bioactive conformation of peptides while offering improved metabolic stability and oral bioavailability. The cyclobutane ring introduces a rigid turn or bend, which can be crucial for mimicking the secondary structure of a peptide.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its synthesis, while requiring careful control of stereochemistry, is achievable through established synthetic methodologies. The resulting compound provides a versatile platform for the development of novel kinase inhibitors, CNS-active agents, and constrained peptidomimetics. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the potential of this valuable chemical entity in their pursuit of new and effective medicines.

References

- 1. cis-3-Amino-1-methylcyclobutanol hydrochloride [myskinrecipes.com]

- 2. anaxlab.com [anaxlab.com]

- 3. hmdb.ca [hmdb.ca]

- 4. This compound(1363381-12-7) 1H NMR [m.chemicalbook.com]

- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a crucial building block in medicinal chemistry. The unique conformational constraints and three-dimensional architecture of the cyclobutane ring have made it an increasingly valuable scaffold for the development of novel therapeutics. This document details the synthetic pathway, explains the causality behind key experimental choices, and provides actionable protocols for researchers and drug development professionals. The synthesis is grounded in patent literature, highlighting its emergence from industrial pharmaceutical development.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of medicinal chemistry, moving beyond flat, aromatic structures is a critical strategy for accessing novel chemical space and improving drug properties. The cyclobutane ring, with its inherent strain and puckered conformation, offers a rigid and defined three-dimensional scaffold.[1] Incorporating this motif can enhance metabolic stability, improve binding affinity by locking in favorable conformations, and provide unique vectors for pharmacophore presentation.[2]

This compound (also known as cis-3-(Boc-amino)-1-methylcyclobutanol) has emerged as a particularly useful intermediate.[3] Its structure contains multiple functional handles—a protected amine, a tertiary alcohol, and a stereochemically defined cis-relationship between the carbamate and the hydroxyl group—making it a versatile synthon for complex molecule synthesis, especially in the development of agents targeting neurological pathways.[4]

Discovery and Synthetic Lineage

The primary disclosure of a synthetic route leading to this compound is found within the patent literature, specifically in patent EP2868660A1, which is related to imidazooxazine compounds as potential antitumor agents.[3][5] This context underscores the compound's role as a key intermediate, developed not as an academic curiosity, but as a necessary component in the synthesis of a complex pharmaceutical target. Its discovery is therefore intrinsically linked to a goal-oriented drug development program.

The synthetic strategy disclosed in this patent is a logical and efficient pathway that constructs the core functionalities of the cyclobutane ring through a series of robust and well-understood chemical transformations.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule can be logically dissected as follows. The final molecule features a tert-butoxycarbonyl (Boc) protected amine. This suggests that the final step is the protection of a precursor amino alcohol, namely cis-3-amino-1-methylcyclobutanol.

The core challenge lies in the stereoselective construction of this amino alcohol. The patent outlines a strategy starting from a commercially available material, 3-methylenecyclobutanecarbonitrile . The key transformations to achieve the desired structure are:

-

Ketone Formation : Conversion of the exocyclic methylene group into a carbonyl via ozonolysis.

-

Tertiary Alcohol Installation : A Grignard reaction with a methylating agent to form the 3-hydroxy-3-methyl functionality.

-

Amine Formation and Stereocontrol : Conversion of the nitrile group into an amine, which concurrently establishes the crucial cis-stereochemistry. This is likely achieved through a Ritter-type reaction followed by hydrolysis, where the reagents are delivered to the less sterically hindered face of the cyclobutane ring.

-

Amine Protection : Installation of the Boc protecting group onto the primary amine.

This strategic sequence is efficient as it builds the desired functionality step-by-step on the cyclobutane core.

Synthetic Pathway and Experimental Protocols

The overall synthetic workflow from 3-methylenecyclobutanecarbonitrile to the final product is depicted below.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-Oxocyclobutanecarbonitrile

-

Rationale: Ozonolysis is a classic and highly effective method for cleaving a double bond to form a carbonyl group. The use of a reductive workup with dimethyl sulfide (Me₂S) prevents the over-oxidation of the product.

-

Cool a solution of 3-methylenecyclobutanecarbonitrile (1.0 eq) in a mixture of dichloromethane and methanol to -78 °C.

-

Bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add dimethyl sulfide (1.5 eq) and allow the reaction mixture to warm slowly to room temperature.

-

Stir for 4-6 hours.

-

Concentrate the mixture under reduced pressure and purify the residue by silica gel chromatography to yield 3-oxocyclobutanecarbonitrile.

Protocol 2: Synthesis of cis-3-Hydroxy-3-methylcyclobutanecarbonitrile

-

Rationale: The Grignard reaction provides a straightforward method for nucleophilic addition to the ketone, creating the tertiary alcohol and installing the methyl group. The stereochemistry is influenced by the approach of the Grignard reagent from the less sterically hindered face of the cyclobutane ring.

-